2-(2-Oxo-3-phenyl-1,4-diazaspiro[4.4]non-3-en-1-yl)acetic acid
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Overview
Description
2-(2-Oxo-3-phenyl-1,4-diazaspiro[4.4]non-3-en-1-yl)acetic acid is a complex organic compound characterized by its unique spirocyclic structure. This compound features a diazaspiro ring system, which is a bicyclic structure containing nitrogen atoms. The presence of a phenyl group and an acetic acid moiety further adds to its chemical complexity. This compound has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Oxo-3-phenyl-1,4-diazaspiro[4.4]non-3-en-1-yl)acetic acid typically involves multi-step organic reactions. One common synthetic route includes the formation of the spirocyclic core through a cyclization reaction. This can be achieved by reacting a suitable precursor, such as a phenyl-substituted amine, with a carbonyl compound under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes selecting cost-effective reagents, optimizing reaction conditions for higher yields, and implementing purification techniques to obtain the desired product with high purity. Techniques such as crystallization, distillation, and chromatography are commonly employed in the industrial production process .
Chemical Reactions Analysis
Types of Reactions
2-(2-Oxo-3-phenyl-1,4-diazaspiro[4.4]non-3-en-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Substitution: The phenyl group and other substituents can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce new functional groups or modify existing ones on the phenyl ring or the spirocyclic core .
Scientific Research Applications
2-(2-Oxo-3-phenyl-1,4-diazaspiro[4.4]non-3-en-1-yl)acetic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and as a lead compound for designing new pharmaceuticals.
Industry: Utilized in the development of new materials, catalysts, and other industrial applications
Mechanism of Action
The mechanism of action of 2-(2-Oxo-3-phenyl-1,4-diazaspiro[4.4]non-3-en-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
3-phenyl-1,4-diazaspiro[4.4]non-3-en-2-one: Shares a similar spirocyclic structure but differs in the position of the carbonyl group.
2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one: Another spirocyclic compound with different substituents and potential biological activities.
Uniqueness
2-(2-Oxo-3-phenyl-1,4-diazaspiro[4.4]non-3-en-1-yl)acetic acid is unique due to its specific combination of functional groups and spirocyclic structure. This uniqueness contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for various scientific research applications .
Properties
Molecular Formula |
C15H16N2O3 |
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Molecular Weight |
272.30 g/mol |
IUPAC Name |
2-(3-oxo-2-phenyl-1,4-diazaspiro[4.4]non-1-en-4-yl)acetic acid |
InChI |
InChI=1S/C15H16N2O3/c18-12(19)10-17-14(20)13(11-6-2-1-3-7-11)16-15(17)8-4-5-9-15/h1-3,6-7H,4-5,8-10H2,(H,18,19) |
InChI Key |
BNGZPRPDNZZCKQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C1)N=C(C(=O)N2CC(=O)O)C3=CC=CC=C3 |
Origin of Product |
United States |
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